

Application Notes and Protocols for IR-825 Conjugation to Antibodies

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Compound of Interest

Compound Name: IR-825

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This document provides a detailed protocol for the conjugation of the near-infrared (NIR) fluorescent dye **IR-825** to antibodies. The use of an N-hydroxysuccinimide (NHS) ester of **IR-825** allows for a straightforward and reliable method of labeling primary amines on the antibody, creating a stable covalent bond. This application note includes a summary of required materials, a step-by-step experimental protocol, methods for characterizing the conjugate, and a visual representation of the workflow.

Introduction

IR-825 is a near-infrared fluorescent dye with an absorption maximum around 825 nm. Its properties make it a valuable tool for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, where NIR dyes offer the advantage of reduced tissue autofluorescence. The conjugation of **IR-825** to antibodies enables the specific targeting and visualization of antigens of interest. The most common method for this conjugation is through the use of an NHS ester-activated dye, which reacts with primary amines (primarily on lysine residues) on the antibody to form a stable amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **IR-825** dye and the antibody conjugation process.

Parameter	Value	Notes
IR-825 Dye Properties		
Absorbance Maximum (λ_{max})	825 nm	
Molar Extinction Coefficient (ϵ)	200,000 M ⁻¹ cm ⁻¹	In DMSO
Antibody Preparation		
Recommended Concentration	2 - 3 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Conditions		
Recommended Buffer	0.1 M Sodium Bicarbonate or 50 mM Sodium Borate	Must be amine-free (e.g., no Tris or glycine).
Reaction pH	8.3 - 8.5	Optimal for the reaction between NHS ester and primary amines.
Recommended Dye:Antibody Molar Ratio	10:1 to 15:1	This is a starting point and should be optimized for each specific antibody.
Incubation Time	1 hour	At room temperature, protected from light.
Purification		
Method	Size Exclusion Chromatography (e.g., Sephadex G-25)	To remove unconjugated dye.

Experimental Protocol

This protocol outlines the steps for conjugating **IR-825** NHS ester to a typical IgG antibody.

Materials

- Antibody (in an amine-free buffer like PBS)

- **IR-825** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (for quenching)
- Size exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spectrophotometer

Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be done using dialysis or a desalting column.
- Adjust the concentration of the antibody to 2-3 mg/mL in PBS.

Preparation of **IR-825** NHS Ester Stock Solution

- Allow the vial of **IR-825** NHS ester to warm to room temperature before opening to prevent condensation.
- Prepare a 10 mg/mL stock solution of **IR-825** NHS ester in anhydrous DMSO immediately before use.

Antibody pH Adjustment

- Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for conjugation.

Conjugation Reaction

- Calculate the required volume of the **IR-825** NHS ester stock solution to achieve the desired dye:antibody molar ratio (a 10:1 to 15:1 ratio is a good starting point).

- While gently vortexing the antibody solution, add the calculated volume of the **IR-825** NHS ester stock solution.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching the Reaction (Optional)

- To stop the reaction, add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture.
- Incubate for 15 minutes at room temperature.

Purification of the Conjugate

- Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.
- Apply the reaction mixture to the column.
- Elute the conjugate with PBS. The first colored fraction to elute will be the **IR-825**-antibody conjugate. The smaller, unconjugated dye molecules will elute later.
- Collect the conjugate fraction.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined.

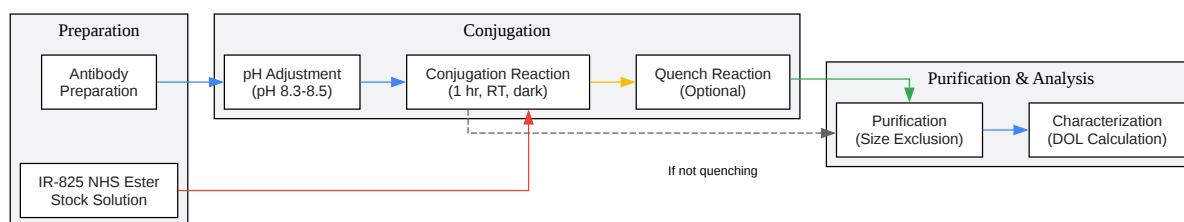
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 825 nm (A_{825}) using a spectrophotometer.
- Calculate the concentration of the antibody and the dye using the following formulas:
 - Antibody Concentration (M) = $[A_{280} - (A_{825} \times CF)] / \epsilon_{\text{antibody}}$
 - Where:
 - A_{280} is the absorbance at 280 nm.
 - A_{825} is the absorbance at 825 nm.

- CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes).
- $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Dye Concentration (M) = $A_{825} / \epsilon_{\text{dye}}$
- Where:
 - A_{825} is the absorbance at 825 nm.
 - ϵ_{dye} is the molar extinction coefficient of **IR-825** ($200,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL is typically between 2 and 10, but this can vary depending on the antibody and the intended application.

Visual Workflow

The following diagram illustrates the experimental workflow for the conjugation of **IR-825** to an antibody.



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Caption: Workflow for **IR-825** NHS ester conjugation to antibodies.

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